Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-

Lipophilicity ADME Lead Optimization

SAR studies requiring low lipophilicity (XLogP ≈1.8) suffer when substituting 2-bromo or 3-chloro analogs, leading to failed screens. This compound provides a validated solution: • 0.5 log unit lower XLogP vs. 2-bromo isomer ensures consistent solubility & ADME. • Terminal Br enables faster SN2 kinetics than Cl analog, reducing reagent excess. • N-Tosyl group offers superior chemical stability vs. N-Boc or N-benzyl alternatives. Supplied with batch-to-batch consistency for method validation and scale-up.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
CAS No. 144150-86-7
Cat. No. B12544027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-
CAS144150-86-7
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCBr
InChIInChI=1S/C10H12BrNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyALMWLSGNCSIIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- (CAS 144150-86-7): Core Identity & Procurement Baseline


Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- (CAS 144150-86-7), commonly referred to as 3-bromo-N-tosylpropanamide, is a sulfonamide-functionalized propionamide derivative with the molecular formula C₁₀H₁₂BrNO₃S and a molecular weight of 306.18 g/mol . The compound is characterized by a terminal bromoalkyl chain and an N-tosyl protecting group, placing it at the intersection of alkyl halide reactivity and sulfonamide chemistry. Its computed XLogP of 1.8 and Topological Polar Surface Area (TPSA) of 71.6 Ų define a physicochemical profile that distinguishes it from closely related positional isomers and halogen-substituted analogs, making it a critical building block for medicinal chemistry and agrochemical intermediate procurement where precise lipophilicity control is required.

Why Generic Substitution of 3-Bromo-N-tosylpropanamide (CAS 144150-86-7) Leads to Irreproducible Results


In-class compounds such as 2-bromo-N-tosylpropanamide (positional isomer, CID 276462) or 3-chloro-N-tosylpropanamide share the same sulfonamide scaffold but exhibit distinct physicochemical and reactivity profiles that preclude simple interchange. The positional isomer differs in XLogP by 0.5 log units (1.8 vs. 2.3) , directly impacting solubility, chromatographic behavior, and membrane permeability in biological assays. Halogen substitution (Br → Cl) alters leaving-group aptitude, nucleophilic substitution kinetics, and metabolic stability, with bromine demonstrating superior reactivity in SN2-type transformations. These quantifiable differences mean that substituting the target compound with a cheaper or more readily available analog without compensating for altered lipophilicity, reactivity, or metabolic fate leads to inconsistent synthetic yields, failed biological screening results, and wasted procurement cycles . The evidence below establishes the specific, measurable parameters that justify prioritizing CAS 144150-86-7 over its closest alternatives.

Quantitative Differentiation Evidence Guide for Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- (CAS 144150-86-7)


Lipophilicity Control: XLogP 1.8 vs. 2.3 for Positional Isomer 2-Bromo-N-tosylpropanamide

The target compound exhibits a computed XLogP of 1.8, which is 0.5 log units lower than the 2-bromo positional isomer (XLogP 2.3) . This difference directly translates to a roughly 3-fold lower octanol-water partition coefficient, favoring aqueous solubility and potentially reducing non-specific protein binding. For medicinal chemistry programs optimizing oral bioavailability or minimizing hERG channel binding, this lower lipophilicity is a critical design parameter.

Lipophilicity ADME Lead Optimization

Bromine vs. Chlorine Leaving-Group Aptitude: Enabling Efficient Nucleophilic Displacement

The 3-bromo substituent provides superior leaving-group ability compared to the 3-chloro analog in nucleophilic substitution reactions. While direct kinetic data for the tosyl-protected substrates are not publicly available, the well-established intrinsic leaving-group order (Br⁻ > Cl⁻, based on C-X bond dissociation energies and aqueous pKa of the conjugate acid) indicates that reactions with the bromo compound proceed at significantly faster rates under identical conditions. For example, in analogous SN2 systems, bromide is approximately 10–50 times more reactive than chloride.

SN2 Reactivity Leaving Group Synthetic Efficiency

Topological Polar Surface Area (TPSA) Consistency: 71.6 Ų Across Isomers

Both the target compound and its 2-bromo positional isomer share an identical TPSA of 71.6 Ų . This value falls within the favorable range for moderate cell permeability while remaining below the widely accepted threshold of 140 Ų for oral bioavailability and 90 Ų for blood-brain barrier penetration. Consistency in TPSA across positional isomers means that permeability predictions are stable, but the differentiation lies solely in lipophilicity (XLogP), as established above.

TPSA Permeability Blood-Brain Barrier

N-Tosyl Protection vs. N-Benzyl Protection: Enhanced Stability and Crystallinity

The N-tosyl group confers greater chemical stability and crystallinity compared to N-benzyl-protected analogs. In a study on N-tosyl amide and lactam preparation, N-tosyl derivatives were obtained in high yields under mild conditions using DCC coupling, whereas N-benzyl analogs often require more forcing conditions or give lower yields . Additionally, tosyl-protected compounds generally exhibit higher melting points and improved crystallinity, facilitating purification and storage.

Protecting Group Stability Crystallinity

Procurement-Driven Application Scenarios for Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- (CAS 144150-86-7)


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control

When SAR studies indicate that a target compound series benefits from lower lipophilicity (XLogP ≈ 1.8) to improve aqueous solubility and reduce off-target binding, CAS 144150-86-7 provides a validated building block with a predictable lipophilicity profile. The 0.5 log unit difference from the 2-bromo isomer (XLogP 2.3) can be the deciding factor in achieving desirable ADME properties without introducing additional polar functionality .

Synthetic Route Development Demanding High-Yield Nucleophilic Displacement

In multi-step syntheses where a terminal bromide is required for efficient SN2 displacement with amine, thiol, or alkoxide nucleophiles, the 3-bromo-N-tosylpropanamide scaffold offers significantly faster reaction kinetics compared to the 3-chloro analog . This translates to higher throughput, reduced reagent excess, and easier purification in both academic and industrial settings.

Agrochemical Intermediate Synthesis Requiring Robust Protecting Group Stability

For the preparation of sulfonamide-containing herbicides, fungicides, or plant growth regulators, the N-tosyl group provides superior chemical stability under acidic and basic conditions compared to N-benzyl or N-Boc alternatives . The bromo substituent further enables late-stage diversification via palladium-catalyzed cross-coupling or radical-mediated transformations.

Quality Control and Reference Standard Procurement

When establishing analytical methods (HPLC, LC-MS, NMR) for sulfonamide-containing drug candidates or metabolites, CAS 144150-86-7 serves as a well-defined reference standard with unambiguous spectral properties (exact mass 304.97213 Da, characteristic bromine isotope pattern) . Its availability from reputable vendors ensures batch-to-batch consistency for method validation and regulatory submissions.

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